molecular formula C19H21NOS B11784126 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one

Cat. No.: B11784126
M. Wt: 311.4 g/mol
InChI Key: KVSUXRFIWYDGRN-UHFFFAOYSA-N
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Description

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one is a heterocyclic compound that contains a piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry due to their biological activities and pharmacological properties

Properties

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

1-(3-benzylsulfanyl-2-methylphenyl)piperidin-2-one

InChI

InChI=1S/C19H21NOS/c1-15-17(20-13-6-5-12-19(20)21)10-7-11-18(15)22-14-16-8-3-2-4-9-16/h2-4,7-11H,5-6,12-14H2,1H3

InChI Key

KVSUXRFIWYDGRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1SCC2=CC=CC=C2)N3CCCCC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one typically involves the formation of the piperidine ring followed by the introduction of the benzylthio and methylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of primary amines with diols catalyzed by a Cp*Ir complex can yield piperidine derivatives . Another method involves the use of microwave irradiation for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of Grignard reagents for enantioselective synthesis. These methods are designed to be scalable and efficient, providing high yields and diastereoselectivities .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, s-BuLi for alkylation, and various catalysts for cyclization reactions . The conditions for these reactions are typically mild, allowing for high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one has shown promise in several areas:

  • Cancer Research : Preliminary studies suggest that this compound exhibits significant anticancer activity. Its structural features may allow it to interact with various biological targets, making it a candidate for developing new cancer therapies.
  • Neurological Disorders : The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders. Research indicates that modifications to the piperidine core can enhance its interaction profiles with specific receptors.

Synthesis and Modification

The synthesis of 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one typically involves several key steps that can be optimized for yield and purity. Understanding its reactivity allows researchers to explore modifications that may enhance its biological efficacy.

Case Studies and Research Findings

Case Study 1: Anticancer Activity
Research conducted on the compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies indicated that modifications to the piperidine ring could lead to increased potency against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Case Study 2: Neuropharmacological Effects
In another study, derivatives of the compound were evaluated for their neuroprotective effects against neurodegenerative diseases. It was found that certain modifications enhanced binding affinity to acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism of action of 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring with one nitrogen atom, but with different electronic properties.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one is unique due to the presence of the benzylthio and methylphenyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and biological activity compared to other piperidine derivatives .

Biological Activity

1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature and research findings to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a piperidin-2-one core modified with a benzylthio group and a methylphenyl substituent. The structural characteristics influence its pharmacological properties, including interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) as low as 2-4 μg/mL against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Piperidine Derivatives

CompoundMIC (μg/mL)Target Organism
Compound A2M. tuberculosis
Compound B4S. epidermidis
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-oneTBDTBD

Anticancer Activity

The anticancer potential of piperidine derivatives has been explored in various studies. Compounds similar to 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one have demonstrated cytotoxic effects against cancer cell lines, with some showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxicity of piperidine derivatives, it was observed that certain modifications to the piperidine structure significantly enhanced anticancer activity. The presence of electron-donating groups was correlated with increased potency against specific cancer cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (μM)
DoxorubicinMCF-70.5
Compound XHepG20.25
1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-oneTBD

The mechanism by which 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one exerts its biological effects is likely multifaceted. Studies suggest that piperidine derivatives can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways related to proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of piperidine derivatives. Modifications to the benzylthio group or the phenyl substituent can significantly alter the compound's binding affinity and selectivity towards specific biological targets .

Q & A

Q. What are the key considerations for synthesizing 1-(3-(Benzylthio)-2-methylphenyl)piperidin-2-one with high purity?

Optimizing synthesis requires careful solvent selection (e.g., dichloromethane or THF for intermediates), controlled reaction temperatures, and purification via column chromatography. Evidence from analogous benzoylpiperidine derivatives shows yields ranging from 8% to 78%, highlighting the impact of substituents and reaction conditions . For benzylthio incorporation, thiol-alkylation steps (e.g., using 2-(benzylthio)phenol derivatives) are critical . Post-synthesis, HPLC (e.g., 99% purity at 254 nm) and elemental analysis (e.g., C: 72.04% observed vs. 71.67% calculated) validate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.15–7.34 ppm) and piperidin-2-one carbonyl signals (δ ~170–175 ppm) confirm backbone structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₉H₂₁NOS).
  • Elemental Analysis : Discrepancies in nitrogen content (e.g., 12.60% observed vs. 12.38% calculated) indicate impurities .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis pathway?

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ketones).
  • X-ray Crystallography : Resolves stereochemistry if crystalline; SHELX suites handle twinning and refinement .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Substituent Variation : Modify benzylthio positioning (e.g., meta vs. para) and piperidin-2-one substituents (e.g., methyl vs. fluoro groups) .
  • In Vitro Assays : Test against target proteins (e.g., PRMT5) using enzymatic inhibition assays and cell viability studies.
  • Computational Docking : Tools like AutoDock Vina predict binding modes, while molecular dynamics (MD) simulations assess stability .

Q. How can discrepancies in biological activity data across assay platforms be resolved?

  • Orthogonal Assays : Compare enzymatic (e.g., IC₅₀) vs. cell-based (e.g., EC₅₀) results.
  • Purity Validation : Ensure HPLC purity >95% (e.g., retention time 11.351 min) to exclude batch variability .
  • Statistical Analysis : Apply ANOVA to identify outliers and replicate under standardized conditions (pH 7.4, 37°C).

Q. What computational methods effectively predict the target binding affinity of this compound?

  • Molecular Docking : Glide SP/XP mode screens against crystal structures (e.g., PDB 6QB7).
  • Binding Energy Calculations : MM-GBSA estimates ΔG values for ligand-receptor complexes.
  • ADME Profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~3.5 for blood-brain barrier penetration) .

Q. How can reaction mechanisms be elucidated to address low yields or byproduct formation?

  • Isotopic Labeling : ¹³C tracing identifies intermediates in multi-step syntheses.
  • Kinetic Studies : Vary temperature (e.g., 25°C vs. 60°C) to determine activation energy.
  • LC-MS Analysis : Detects byproducts (e.g., sulfoxide derivatives from benzylthio oxidation) .

Q. What challenges arise in crystallographic analysis, and how can they be mitigated?

  • Crystal Growth Issues : Flexible piperidin-2-one rings hinder crystallization; co-crystallize with cyclodextrins.
  • Data Collection : Use low-temperature (100 K) synchrotron radiation for high-resolution diffraction.
  • Refinement : SHELXL handles twinning (HKLF 5 format) and anisotropic displacement parameters .

Methodological Notes

  • SHELX Suites : Critical for crystallographic refinement (e.g., SHELXL for small molecules) .
  • HPLC Conditions : C18 columns with acetonitrile/water gradients achieve baseline separation .
  • Safety Protocols : Handle benzylthio intermediates in fume hoods; refer to SDS for toxicity data .

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